molecular formula C10H17BrO B13186448 1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane

1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane

Cat. No.: B13186448
M. Wt: 233.14 g/mol
InChI Key: OYADRRZCURKCLY-UHFFFAOYSA-N
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Description

1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane is a sophisticated chemical intermediate designed for advanced pharmaceutical research and development. Its molecular architecture, featuring both cyclopropane and cyclopentane rings, makes it a valuable building block for constructing complex target molecules, particularly in medicinal chemistry. The presence of a bromomethyl group on the cyclopropyl ring provides a highly reactive site for further functionalization, enabling carbon-carbon bond formation and nucleophilic substitution reactions critical for elaborating molecular scaffolds. The cyclopropyl group is a prominent feature in drug design, often used to impart conformational constraint and improve metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes . This can help refine the pharmacokinetic properties of drug candidates. Furthermore, the methoxy-substituted cyclopentane moiety can contribute to the overall lipophilicity and three-dimensional shape of the resulting compound, influencing its binding affinity to biological targets. Researchers can leverage this compound as a key synthetic intermediate in the exploration of new therapeutic agents. Its structure suggests potential utility in developing analogs of various central nervous system (CNA) active drugs or other biologically active molecules that benefit from strained ring systems and ether functionalities. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H17BrO

Molecular Weight

233.14 g/mol

IUPAC Name

1-[1-(bromomethyl)cyclopropyl]-2-methoxycyclopentane

InChI

InChI=1S/C10H17BrO/c1-12-9-4-2-3-8(9)10(7-11)5-6-10/h8-9H,2-7H2,1H3

InChI Key

OYADRRZCURKCLY-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC1C2(CC2)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane typically involves the bromination of cyclopropyl methyl ketones or aldehydes. One common method includes the use of cyanogen bromide (BrCN) and triethylamine (Et3N) in the presence of ethyl cyanoacetate or malononitrile . This reaction proceeds efficiently, yielding the desired bromomethyl cyclopropane derivatives in excellent yields within a short reaction time .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form hydrocarbons.

    Cyclization Reactions: The cyclopropyl ring can participate in ring-opening or ring-closing reactions under specific conditions.

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Sodium borohydride (NaBH4): Employed in reduction reactions.

    Palladium catalysts: Utilized in cyclization and coupling reactions.

Major Products Formed: The major products formed from these reactions include substituted cyclopropanes, alcohols, ketones, and various cyclized derivatives .

Scientific Research Applications

Unfortunately, comprehensive data tables and well-documented case studies focusing solely on the applications of "1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane" are not available within the provided search results. However, based on the available information, here's what can be gathered:

Basic Information

  • Chemical Name: 1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane
  • CAS No.: 1878952-56-7
  • Molecular Formula: C10H17BrO

Potential Applications and Research Areas

Due to the limited information on this specific compound, its applications can only be inferred from its structural features and the applications of similar compounds:

  • Synthesis of Other Compounds: The presence of bromomethyl and methoxy groups suggests its potential use as a building block in organic synthesis. It can be used to create more complex molecules.
  • Pharmaceutical Research: Similar compounds are used as precursors in synthesizing biologically active molecules, including potential pharmaceuticals. Research is ongoing to explore their potential as therapeutic agents or intermediates in drug synthesis.
  • Cosmetics: Polymers are a major class of ingredients in cosmetics for various functions such as film formers and emulsifiers . Synthetic polymers can be designed with specific thermal and chemo-sensitive properties, and can be used to encapsulate fragrances or active nutrients to modify their release profiles .
  • Material Science: It could potentially be used in specialty chemicals and materials production.

Reactions

Based on the reactivity of similar compounds, 1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane may undergo the following types of reactions:

  • Oxidation: To form alcohols, ketones, or carboxylic acids.
  • Reduction: To convert it into corresponding hydrocarbon derivatives.
  • Substitution: Including nucleophilic and electrophilic substitutions to introduce different functional groups.

** 유사한 화합물과의 비교(Comparison with Similar Compounds)**

  • 1-(Bromomethyl)cyclopropane: A related compound with a similar structure but lacking the methoxycyclopentane moiety.
  • Cyclopropane derivatives: It can be synthesized through the halogenation of cyclopropylbenzene derivatives. Bromination and chlorination reactions are typically employed to introduce the bromomethyl and chloro groups, respectively.

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

Cyclopropane vs. Aromatic Rings : The target compound’s bromomethylcyclopropyl group introduces significant ring strain, enhancing reactivity in substitution reactions compared to the aromatic system in 1-[1-(bromomethyl)cyclopropyl]-4-chlorobenzene .

Polarity : The methoxy group in the target compound increases polarity relative to purely hydrocarbon analogs like 1-bromopentane , but it is less polar than 1-bromo-2-methoxycyclopentane-carboxylic acid due to the absence of a carboxylic acid group .

Reactivity Profiles

  • Nucleophilic Substitution: The bromomethyl group in the target compound is more reactive than in 1-bromopentane due to cyclopropane ring strain, which destabilizes the C-Br bond. This contrasts with 1-methylcyclopentanol, where hydroxyl groups participate in hydrogen bonding rather than substitution .
  • Electrophilic Addition : Unlike 1-bromomethyl-2-chlorocyclohexene (which undergoes alkene-specific reactions), the saturated cyclopentane backbone of the target compound limits addition reactivity .
  • Acid-Base Behavior : The methoxy group is electron-donating, reducing acidity compared to the carboxylic acid derivative in 1-bromo-2-methoxycyclopentane-carboxylic acid .

Biological Activity

1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its composition includes a bromomethyl group attached to a cyclopropyl moiety, which may influence its interaction with biological targets.

  • Molecular Formula : C10_{10}H13_{13}BrO
  • Molecular Weight : 229.12 g/mol
  • IUPAC Name : 1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane

Biological Activity Overview

The biological activity of 1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane can be categorized into several key areas based on existing research:

Antimicrobial Activity

Studies have indicated that compounds with similar structural characteristics exhibit significant antimicrobial properties. The presence of the bromine atom is believed to enhance the compound's ability to disrupt microbial membranes, leading to cell death. For instance, derivatives of cyclopropane have been shown to possess antibacterial and antifungal activities, suggesting that this compound may also demonstrate similar effects .

Cytotoxicity and Anticancer Properties

Research into related cyclopropane derivatives has revealed promising anticancer activities. For example, spirocyclopropanes have been reported to inhibit the growth of various cancer cell lines, including those derived from breast (MCF-7), lung (A-549), and prostate (PC-3) cancers. The mechanism typically involves induction of apoptosis or cell cycle arrest .

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50_{50} (µM)
4sRKO60.70
4rPC-349.79
4qHeLa78.72

The precise mechanism by which 1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane exerts its biological effects is not fully elucidated; however, it is hypothesized that the bromine atom plays a crucial role in enhancing binding affinity to target proteins or enzymes involved in critical cellular processes . This could involve inhibition of specific kinases or phosphatases, which are vital in cancer progression and microbial resistance.

Case Studies and Research Findings

Recent studies focusing on structurally similar compounds have provided insights into their biological profiles:

  • Antioxidant Activity : Compounds containing cyclopropane structures have demonstrated significant antioxidant properties, which are beneficial in reducing oxidative stress in cells .
  • Leishmanicidal Activity : Some derivatives have shown potent leishmanicidal effects with IC50_{50} values below 1 µM against Leishmania mexicana, indicating potential for therapeutic applications in parasitic infections .
  • In Vivo Studies : Preliminary in vivo studies suggest that compounds with similar structures can be well tolerated at certain dosages, indicating their potential for further development as therapeutic agents .

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